4-(Benzyloxy)-N-hydroxybenzene-1-sulfonamide
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Overview
Description
4-(Benzyloxy)-N-hydroxybenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzyloxy group attached to a benzene ring, which is further substituted with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)-N-hydroxybenzene-1-sulfonamide typically involves the following steps:
Formation of the Benzyloxy Group: The initial step involves the introduction of the benzyloxy group onto the benzene ring. This can be achieved through the reaction of benzyl alcohol with a suitable benzene derivative under acidic conditions.
Sulfonation: The next step involves the introduction of the sulfonamide group. This can be done by reacting the benzyloxybenzene derivative with chlorosulfonic acid, followed by the addition of ammonia or a primary amine to form the sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include continuous flow reactions and the use of automated reactors to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)-N-hydroxybenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Scientific Research Applications
4-(Benzyloxy)-N-hydroxybenzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent due to its sulfonamide group, which is known to inhibit bacterial growth.
Material Science: It is used in the synthesis of polymers and other materials with specific properties.
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)-N-hydroxybenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)-2-hydroxybenzaldehyde: This compound has a similar benzyloxy group but differs in the presence of an aldehyde group instead of a sulfonamide.
4-(Benzyloxy)-3-methoxybenzaldehyde: Similar structure with an additional methoxy group and an aldehyde group.
Uniqueness
4-(Benzyloxy)-N-hydroxybenzene-1-sulfonamide is unique due to the presence of both the benzyloxy and sulfonamide groups, which confer specific chemical and biological properties
Properties
CAS No. |
803745-49-5 |
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Molecular Formula |
C13H13NO4S |
Molecular Weight |
279.31 g/mol |
IUPAC Name |
N-hydroxy-4-phenylmethoxybenzenesulfonamide |
InChI |
InChI=1S/C13H13NO4S/c15-14-19(16,17)13-8-6-12(7-9-13)18-10-11-4-2-1-3-5-11/h1-9,14-15H,10H2 |
InChI Key |
MHUNDIQXDJIZSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)S(=O)(=O)NO |
Origin of Product |
United States |
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